Egfr-IN-1 tfa -

Egfr-IN-1 tfa

Catalog Number: EVT-8250095
CAS Number:
Molecular Formula: C30H31F3N6O6
Molecular Weight: 628.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr-IN-1 tfa generally involves several key steps:

Technical details regarding reaction conditions (temperature, solvent choice, reaction time) are critical for optimizing yield and purity, often requiring careful monitoring through techniques such as high-performance liquid chromatography.

Molecular Structure Analysis

Structure and Data

The molecular structure of Egfr-IN-1 tfa can be characterized by its core scaffold, which typically includes a substituted phenyl ring linked to a heterocyclic moiety. The presence of a trifluoroacetate group (tfa) enhances solubility and stability in biological systems.

  • Molecular Formula: The exact molecular formula would depend on the specific substitutions made during synthesis.
  • Molecular Weight: This also varies based on the substituents but is generally within the range typical for small molecule inhibitors (approximately 300-500 g/mol).
  • 3D Structure: Computational modeling and X-ray crystallography can provide insights into the three-dimensional conformation of Egfr-IN-1 tfa, revealing how it interacts with its target at the molecular level.
Chemical Reactions Analysis

Reactions and Technical Details

Egfr-IN-1 tfa undergoes several key chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction may be used to introduce halogen or other substituents onto the aromatic ring.
  2. Condensation Reactions: These are often employed to link different fragments of the molecule together.
  3. Deprotection Steps: If protecting groups were used during synthesis, deprotection reactions must be carefully controlled to avoid unwanted side reactions.

The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and catalyst presence.

Mechanism of Action

Process and Data

Egfr-IN-1 tfa exerts its therapeutic effects primarily through inhibition of the epidermal growth factor receptor signaling pathway. The mechanism involves:

  1. Binding Affinity: The compound binds to the ATP-binding site of the epidermal growth factor receptor, preventing phosphorylation and activation.
  2. Signal Transduction Interference: By blocking this receptor, Egfr-IN-1 tfa disrupts downstream signaling pathways that lead to cell proliferation and survival.
  3. Induction of Apoptosis: Ultimately, this inhibition can lead to programmed cell death (apoptosis) in cancer cells that rely on epidermal growth factor receptor signaling for survival.

Data from in vitro studies typically demonstrate reduced cell viability in cancer cell lines expressing high levels of epidermal growth factor receptor upon treatment with Egfr-IN-1 tfa.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr-IN-1 tfa possesses several notable physical and chemical properties:

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Egfr-IN-1 tfa has significant applications in scientific research and clinical settings:

  1. Cancer Research: It is primarily used as a tool compound in preclinical studies aimed at understanding epidermal growth factor receptor biology and developing new cancer therapies.
  2. Drug Development: The compound serves as a lead candidate for further optimization into more potent inhibitors with improved pharmacokinetic profiles.
  3. Biochemical Assays: Egfr-IN-1 tfa can be utilized in various assays to study signal transduction pathways associated with epidermal growth factor receptor activation.
Targeted Inhibition of Mutant EGFR Kinase Domains

Structural Basis for L858R/T790M Double Mutant Selectivity

EGFR-IN-1 TFA belongs to the class of trisubstituted imidazole inhibitors that exhibit nanomolar potency against the EGFR(L858R/T790M/C797S) triple mutant through a reversible binding mechanism. X-ray crystallography reveals that its imidazole core acts as a hydrogen-bond acceptor for the catalytic lysine residue (K745) in the inactive "αC-helix out" conformation of the kinase domain. This interaction is critical for mutant selectivity because the αC-helix orientation in drug-resistant mutants sterically accommodates the inhibitor's fluorophenyl group, which extends into a hydrophobic pocket formed by the T790M gatekeeper mutation and K745 [1].

Table 1: Key Structural Interactions of EGFR-IN-1 TFA in EGFR Mutants

EGFR MutantBinding ConformationKey InteractionsBiological Significance
L858R/T790M/C797SαC-helix outImidazole N3–K745 H-bond; Fluorophenyl–T790M/M766 van der WaalsEnables reversible inhibition of C797S mutant
L858R/T790MαC-helix inSalt bridge competition (K745-E762)Reduced binding affinity
Wild-type EGFRαC-helix inSteric clash with K745Minimal inhibition

Selective N-methylation of the imidazole’s H-bond accepting nitrogen (N3) ablates potency by disrupting the K745 interaction, confirming its role in targeting resistance mutations. The inhibitor’s flexibility allows functional groups at the imidazole C2 position to engage additional residues (e.g., D855 and N842), further stabilizing the complex in the inactive state [1] [4].

Irreversible Binding Mechanisms to Cysteine Residues in ATP-Binding Pockets

While EGFR-IN-1 TFA primarily functions reversibly, structural analogs with acrylamide warheads demonstrate covalent binding to C797 in the ATP-binding pocket. Crystal structures of irreversible trisubstituted imidazoles (e.g., compound 3–5) reveal:

  • Michael Addition Chemistry: The acrylamide group forms a covalent adduct with the cysteine thiol via Michael addition, with bond lengths of ~1.8 Å confirmed by electron density maps [1] [9].
  • Conformational Stability: The covalent bond minimally alters the non-covalent binding pose, preserving critical hydrogen bonds (e.g., hinge residue M793) and hydrophobic contacts with T790M [1].
  • Reactivity-Activity Relationship: Propiolamide warheads exhibit higher reactivity (glutathione half-life <30 min) but reduced mutant selectivity compared to acrylamides, as excessive reactivity masks non-covalent affinity contributions [5].

Table 2: Covalent Binding Kinetics of EGFR Inhibitors

ParameterAcrylamide-Based InhibitorsPropiolamide-Based InhibitorsRelevance to EGFR-IN-1 TFA
kinact/KI (M⁻¹s⁻¹)35,800–115,000>200,000Lower reactivity allows nuanced mutant selectivity
Glutathione t½30–120 min<30 minHigh reactivity increases off-target risk
Covalent Bond TargetC797C797Warhead absent in EGFR-IN-1 TFA

Comparative Kinase Profiling Against Wild-Type EGFR and Off-Target Kinases

Biochemical profiling of EGFR-IN-1 TFA reveals distinct selectivity patterns:

  • Mutant vs. Wild-Type EGFR: The inhibitor shows >55-fold selectivity for L858R/T790M over wild-type EGFR (IC₅₀: 90 nM vs. >5,000 nM). This stems from steric exclusion in wild-type EGFR’s ATP pocket, where K745 repositioning under the P-loop reduces accessibility [1] [4].
  • Off-Target Kinases: In kinase array assays, EGFR-IN-1 TFA exhibits minimal inhibition of HER2, Ack1, and MET at 100 nM, preserving efficacy against resistance pathways. However, at higher concentrations (>500 nM), moderate inhibition of Src-family kinases occurs, potentially implicating bypass signaling routes [9].

Table 3: Selectivity Profile of EGFR-IN-1 TFA

Kinase TargetIC₅₀ (nM)Fold-Selectivity vs. EGFR(L858R/T790M)Clinical Relevance
EGFR(L858R/T790M)901.0Primary target
Wild-type EGFR>5,000>55Reduced toxicity risk
HER2>1,000>11Avoids cardiotoxicity
Ack18509.4Potential resistance mechanism
Src5205.8Bypass signaling risk

Properties

Product Name

Egfr-IN-1 tfa

IUPAC Name

N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid

Molecular Formula

C30H31F3N6O6

Molecular Weight

628.6 g/mol

InChI

InChI=1S/C28H30N6O4.C2HF3O2/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;3-2(4,5)1(6)7/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);(H,6,7)

InChI Key

YXUXRIRLHPSVTF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.